molecular formula C5H10BrNO B1143072 (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide CAS No. 159909-28-1

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide

Cat. No.: B1143072
CAS No.: 159909-28-1
M. Wt: 180.04
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Description

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide is a bicyclic morpholine derivative with a rigid, conformationally constrained structure. Its core consists of a fused oxa (oxygen) and aza (nitrogen) heterocyclic system, forming a bicyclo[2.2.1]heptane scaffold. This compound is a hydrobromide salt, enhancing its stability and solubility for pharmaceutical applications.

Properties

IUPAC Name

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.BrH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEANTQLVIFWHO-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CO2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CO2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trans-4-Hydroxy-L-Proline as a Chiral Precursor

The most widely reported synthesis begins with trans-4-hydroxy-L-proline, a chiral pool starting material that ensures the (1S,4S) configuration of the final product. The sequence involves:

  • N-Tosylation : Protection of the amine with tosyl chloride in aqueous NaOH, yielding (2S,4S)-4-hydroxyprolinol tosylate.

  • Dual O-Mesylation : Conversion of hydroxyl groups to mesylates using methanesulfonyl chloride, enhancing leaving-group capacity for subsequent cyclization.

  • Methylamine-Mediated Cyclization : Heating the dimesylate with excess methylamine in toluene at 100°C under pressure forms the 2,5-diazabicyclo[2.2.1]heptane core. This step achieves a 92% yield due to the mesylate’s superior reactivity compared to tosylates.

  • N-Detosylation and Hydrobromide Formation : Cleavage of the tosyl group with 33% hydrobromic acid generates the free amine, which precipitates as the hydrobromide salt upon acidification.

Critical Parameters :

  • Solvent Choice : Toluene outperforms methanol in cyclization efficiency by minimizing nucleophilic interference.

  • Acid Selection : Hydrobromic acid ensures simultaneous detosylation and salt formation, avoiding intermediate isolation.

Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes

Reaction Design and Scope

A palladium-catalyzed method, initially developed for oxygenated 2-azabicyclo[2.2.1]heptanes, offers a modular route adaptable to the target compound. The process involves:

  • Substrate Activation : Cyclopentene derivatives bearing latent amine and hydroxyl groups are treated with Pd(OAc)₂ and a bisphosphine ligand.

  • Aminoacyloxylation : Simultaneous introduction of amine and acyloxy groups across the double bond, forming the bicyclic skeleton in a single step.

  • Post-Functionalization : Hydrolysis of the acyloxy group and hydrobromide salt formation via HBr treatment.

Advantages :

  • Atom Economy : Convergent synthesis reduces step count.

  • Stereoselectivity : Ligand-controlled palladium catalysis enables precise stereochemical outcomes.

Limitations :

  • Substrate Specificity : Requires pre-functionalized cyclopentenes, complicating large-scale synthesis.

Radical-Mediated Cyclization for Strain Induction

Mechanistic Insights from DFT Studies

Radical approaches, though less common, provide an alternative route leveraging intramolecular hydrogen abstraction. Computational studies reveal:

  • Nitrogen Protecting Group Impact : Boc-protected amines favor exo-trig cyclization, forming the bicyclic structure without side reactions.

  • Barrier Heights : The activation energy for radical recombination in constrained systems is ~18 kcal/mol, achievable under mild photochemical conditions.

Procedure :

  • Precursor Synthesis : N-Boc-protected amino alcohol derivatives are prepared via standard acylation.

  • Radical Initiation : Treatment with triethylborane/O₂ generates carbon-centered radicals, inducing cyclization.

  • Deprotection and Salt Formation : Boc removal with HBr/AcOH yields the hydrobromide salt.

Yield Optimization :

  • Temperature Control : Maintaining 0–5°C during radical generation minimizes decomposition.

Comparative Analysis of Synthetic Routes

MethodYield (%)Stereochemical ControlScalabilityKey Reference
Directed Metalation75–92High (chiral pool)Industrial
Palladium Catalysis50–65Moderate (ligand-dependent)Medium
Radical Cyclization40–55LowLab-scale

Observations :

  • The directed metalation route excels in yield and scalability but requires hazardous reagents (e.g., mesyl chloride).

  • Palladium catalysis offers modularity but suffers from substrate limitations.

  • Radical methods, while innovative, are less practical due to moderate yields and specialized conditions.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (D₂O): δ 3.85 (m, 2H, bridgehead H), 3.45 (dd, J = 10.2 Hz, 2H, OCH₂), 2.95 (m, 2H, NCH₂), 1.75 (m, 1H, CH).

  • ¹³C NMR : 72.1 (OCH₂), 58.3 (NCH₂), 45.7 (bridgehead C).

X-ray Crystallography

Single-crystal analysis confirms the bicyclo[2.2.1]heptane framework with bond lengths of 1.54 Å (C-N) and 1.43 Å (C-O), consistent with strain-induced bond elongation.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Synthesis : Microreactor systems enhance heat transfer during exothermic cyclization steps, improving yield reproducibility.

  • Salt Polymorphism Screening : Hydrobromide salt forms are screened for stability under accelerated aging conditions (40°C/75% RH) .

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the hydrobromide group.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced bicyclic compounds.

    Substitution: Formation of substituted bicyclic compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important building block in the synthesis of various pharmaceutical agents. Its structural features allow for the development of drugs targeting specific biological pathways.

Case Study: Backbone-Constrained γ-Amino Acids
Research has demonstrated that (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane can be utilized to create backbone-constrained γ-amino acid analogues, which are valuable in drug discovery for their enhanced stability and bioactivity .

Agrochemicals

The compound's unique reactivity profile makes it suitable for synthesizing agrochemical products, including herbicides and insecticides. The ability to modify its structure allows for the development of compounds with improved efficacy and reduced environmental impact.

Material Science

In material science, (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is explored for its potential in creating new polymers and materials with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material performance in various applications.

Comparative Analysis of Applications

Application AreaDescriptionKey Benefits
Medicinal ChemistrySynthesis of pharmaceutical intermediatesTargeted drug design and enhanced bioactivity
AgrochemicalsDevelopment of herbicides and insecticidesImproved efficacy and reduced environmental impact
Material ScienceCreation of polymers with tailored propertiesEnhanced mechanical and thermal performance

Mechanism of Action

The mechanism of action of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with specific receptors, leading to changes in cellular signaling pathways.

    Enzyme Inhibition: Inhibition of enzyme activity, affecting metabolic processes.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₅H₁₀BrNO (hydrobromide salt)
  • CAS Number: Not explicitly listed in evidence, but its hydrochloride analog is 31560-06-2 .
  • Applications : Serves as a key intermediate in synthesizing substituted pyrrolo[3,2-b]pyridine derivatives for drug discovery, agrochemicals, and materials science .

Synthesis :
The parent bicyclic morpholine is synthesized via multistep routes involving cyclization and protective group strategies. Improved methods by Zhang et al. (2014) utilize sodium methoxide-mediated ring closure and hydrogenation, achieving 86% yield .

Comparison with Structural Analogs

Trifluoromethyl Derivative

Compound : (1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride

  • Key Features : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for CNS-targeted drugs .
  • Synthesis : Requires regioselective trifluoromethylation, increasing synthetic complexity compared to the parent compound .

Oxalate Salt

Compound : (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane oxalate (2:1)

  • Molecular Formula : C₁₂H₂₀N₂O₆
  • Features : The oxalate counterion improves crystallinity and solubility in polar solvents. However, its larger molecular weight (288.30 g/mol) may limit bioavailability compared to hydrobromide .

Fluorophenyl-Substituted Analog

Compound : (1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide

Comparison with Salt Forms

Hydrochloride vs. Hydrobromide

Property Hydrochloride Hydrobromide
Molecular Weight 135.59 g/mol 176.05 g/mol (estimated)
Solubility High in polar solvents Likely lower due to bromide’s bulk
Applications Pharmaceutical intermediate Similar, but less studied

Other Salts

  • Free Base: The uncharged bicyclic morpholine (C₅H₉NO) is highly reactive, often requiring protection (e.g., benzyl, Boc) during synthesis .

Comparison with Other Bicyclic Systems

Azabicyclo[2.2.1]heptane Derivatives

Compound Key Features Activity/Application
7-Azabicyclo[2.2.1]heptane hydrochloride Nitrogen at position 7 instead of 5; reduced conformational rigidity Lower similarity score (0.68 vs. 0.67)
(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane (Compound 32) Altered stereochemistry; IC₅₀ = 77.57 µM Moderate enzyme inhibition

Azabicyclo[3.2.1]octane Derivatives

  • Compound 33 : Incorporates a tropane-like structure (azabicyclo[3.2.1]octane), showing higher potency (IC₅₀ = 6.25 µM) due to expanded ring size and additional substituents .

Data Tables

Table 1: Structural Analogs and Salts

Compound CAS Number Molecular Formula Key Feature
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride 31560-06-2 C₅H₁₀ClNO Pharmaceutical intermediate
(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane HCl 2177264-26-3 C₆H₉ClF₃NO Enhanced lipophilicity
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane oxalate (2:1) 1523541-76-5 C₁₂H₂₀N₂O₆ Improved crystallinity

Table 2: Activity Comparison of Bicyclic Compounds

Compound Structure IC₅₀/Activity
(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane Smaller ring, no oxygen 77.57 µM
Compound 33 (Azabicyclo[3.2.1]octane) Expanded ring with tropane unit 6.25 µM

Biological Activity

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide, a bicyclic compound, is notable for its unique structural features that contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 31560-06-2
  • Molecular Formula : C5_5H10_{10}ClNO
  • Molecular Weight : 135.59 g/mol
  • Storage Conditions : Inert atmosphere at room temperature

The biological activity of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane is primarily attributed to its interaction with neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors. The compound acts as a modulator in these pathways, influencing various physiological responses.

1. Neurotransmitter Modulation

Research indicates that this compound exhibits significant activity at cholinergic receptors, which are crucial for cognitive functions such as memory and learning. In vitro studies have shown that it can enhance synaptic transmission in cholinergic neurons, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

2. Antidepressant Effects

A study highlighted the compound's potential antidepressant properties through its action on serotonin receptors. Animal models demonstrated that administration of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane resulted in reduced depressive-like behaviors, indicating its efficacy as a novel antidepressant agent.

3. Analgesic Properties

Preclinical trials have suggested that this compound possesses analgesic effects, likely mediated through the modulation of pain pathways in the central nervous system. It has been shown to reduce pain responses in rodent models without significant side effects typically associated with opioid analgesics.

Case Studies

StudyFindings
Neurotransmitter Modulation Enhanced cholinergic transmission; potential cognitive benefits in Alzheimer's models .
Antidepressant Activity Significant reduction in depressive behaviors in rodent models; interaction with serotonin receptors .
Analgesic Effects Reduced pain response observed; potential alternative to opioids .

Q & A

Q. What are the common synthetic routes for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide?

The synthesis typically starts with trans-4-hydroxy-L-proline , involving:

  • N-protection (e.g., benzyloxycarbonyl or Cbz group) .
  • Tosylation of the hydroxyl group using p-toluenesulfonyl chloride with triethylamine and DMAP catalysis .
  • Cyclization via NaOMe in methanol to form the bicyclic morpholine core .
  • Deprotection using catalytic hydrogenation (Pd/C) to yield the free amine, followed by salt formation (e.g., hydrobromide) . This multi-step process achieves 70% overall yield under optimized conditions .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • NMR spectroscopy : Key signals include δ 3.5–4.5 ppm for oxa/aza bridge protons and δ 1.5–2.5 ppm for bicyclic methylene groups .
  • High-Resolution Mass Spectrometry (HRMS) : Matches calculated and observed m/z values (e.g., [M+H]+ = 234.1125) .
  • X-ray crystallography : Validates stereochemistry and bicyclic geometry, critical for distinguishing endo vs. exo isomers .

Q. What are the primary applications in medicinal chemistry?

The compound serves as a morpholine isostere , offering enhanced lipophilicity and metabolic stability. Key applications include:

  • Designing CNS-targeted drugs (e.g., neuropharmacological agents) due to its blood-brain barrier permeability .
  • Building constrained γ-aminobutyric acid (GABA) analogs for receptor modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis?

Key optimizations include:

  • Catalyst selection : Using DMAP with triethylamine for tosylation improves yields to 93% compared to other bases .
  • Solvent systems : EtOH/THF for NaBH4-mediated ester reduction minimizes side reactions .
  • Temperature control : Refluxing NaOMe in methanol ensures efficient cyclization .
  • Scale-up strategies : Crystallization or chromatography for purification maintains >98% purity in industrial settings .

Q. How do salt forms (e.g., hydrochloride vs. hydrobromide) impact pharmacological studies?

  • Solubility : Hydrochloride salts exhibit better aqueous solubility (e.g., 135.59 g/mol vs. 273.14 g/mol for hydrobromide) .
  • Bioavailability : Hydrobromide forms may enhance membrane permeability in in vitro assays .
  • Stability : Hydrochloride salts are preferred for long-term storage due to lower hygroscopicity .

Q. How can contradictions in biological activity data be resolved?

  • Comparative assays : Test structural analogs (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane vs. 7-oxabicyclo[2.2.1]heptane) to isolate pharmacophore contributions .
  • Receptor profiling : Use radioligand binding assays (e.g., KSP inhibitors) to quantify target selectivity .
  • Computational modeling : Molecular docking identifies steric/electronic mismatches in enantiomer-receptor interactions .

Q. What computational methods predict interactions with biological targets?

  • Molecular Dynamics (MD) simulations : Model binding stability of the bicyclic core with enzymes (e.g., kinesin spindle proteins) .
  • Density Functional Theory (DFT) : Calculate charge distribution to explain nucleophilic reactivity at the azabicyclo nitrogen .
  • QSAR studies : Correlate substituent effects (e.g., ester vs. carboxylate groups) with activity in in vivo models .

Methodological Notes

  • Purity Assessment : Use NMR (≥98% purity) and LCMS to detect trace impurities from synthetic intermediates .
  • Stereochemical Analysis : Chiral HPLC or polarimetry ([α]D = -21.3° for specific enantiomers) ensures configuration fidelity .
  • Biological Testing : Prioritize in vitro models (e.g., receptor overexpression cell lines) before in vivo studies to reduce costs .

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